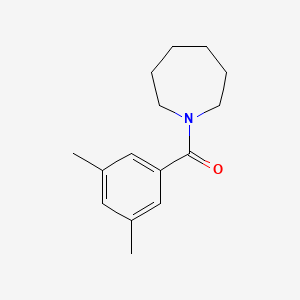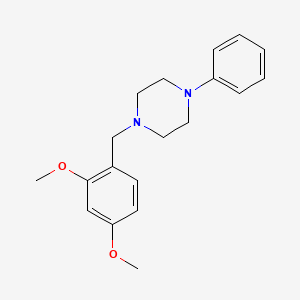
N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as DMTB, is a chemical compound with potential applications in scientific research. This compound belongs to the class of tetrazole-based compounds, which have been identified as potent inhibitors of various enzymes and receptors.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is believed to involve binding to the active site of the target enzyme or receptor, thereby inhibiting its activity. The tetrazole moiety of N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is thought to play a crucial role in its inhibitory activity, as it can form hydrogen bonds with the amino acid residues in the active site of the target protein.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to exhibit a range of biochemical and physiological effects, depending on the target enzyme or receptor. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for maintaining the pH balance in the body. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, a neurotransmitter that plays a key role in the nervous system. Inhibition of monoamine oxidase can lead to an increase in the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for various targets, as well as its ease of synthesis. However, there are also some limitations to its use, such as its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
未来方向
There are several future directions for the development of N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide and related compounds. One direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in vivo. Another direction is the identification of new targets for inhibition, such as enzymes and receptors involved in cancer or neurodegenerative diseases. Additionally, the development of new synthetic methods for the production of N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide and related compounds could lead to more efficient and cost-effective drug discovery.
合成方法
N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with sodium azide, followed by reduction with lithium aluminum hydride and subsequent reaction with 3-aminobenzoic acid. The final product is obtained after purification through column chromatography.
科学研究应用
N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has been identified as a potential inhibitor of various enzymes and receptors, including carbonic anhydrase, acetylcholinesterase, and monoamine oxidase. These enzymes and receptors play important roles in various physiological and pathological processes, making them attractive targets for drug discovery. N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to exhibit potent inhibitory activity against these targets, making it a promising lead compound for the development of new drugs.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-23-13-6-7-14(15(9-13)24-2)18-16(22)11-4-3-5-12(8-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFMBNYGBQOYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5879204.png)
![2-ethyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5879212.png)


![[5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5879227.png)



![cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5879248.png)
![N-(2-methoxyphenyl)-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetamide](/img/structure/B5879256.png)



